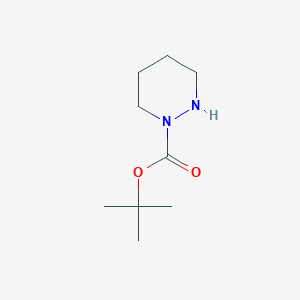
tert-Butyl tetrahydropyridazine-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-Butyl tetrahydropyridazine-1(2H)-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Tert-butyl tetrahydropyridazine-1(2H)-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydropyridazine ring, which is a saturated six-membered ring containing two nitrogen atoms. The tert-butyl group enhances its lipophilicity, potentially affecting its interaction with biological targets. The carboxylate functional group may also play a crucial role in its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C11H16N2O2 |
| Molecular Weight | 208.26 g/mol |
| CAS Number | 885693-20-9 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the tetrahydropyridazine ring allows for interactions with receptors and enzymes, modulating biochemical pathways that could lead to therapeutic effects. Specific mechanisms may include:
- Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways.
- Enzyme Inhibition : It could act as an inhibitor for certain enzymes, affecting metabolic processes.
- Antioxidant Activity : Some derivatives of tetrahydropyridazines have shown potential antioxidant properties, which could contribute to their biological effects.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Certain derivatives have been investigated for their potential to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Compounds in this class have been noted for their ability to reduce inflammation in various models.
- Antimicrobial Properties : Some tetrahydropyridazine derivatives have demonstrated effectiveness against bacterial and fungal strains.
Case Studies and Research Findings
-
Anticancer Activity :
A study evaluated the anticancer effects of related tetrahydropyridazine compounds on various cancer cell lines. Results showed that certain derivatives significantly inhibited cell growth in melanoma and colon cancer models, suggesting potential for further development as anticancer agents . -
Anti-inflammatory Properties :
Another investigation focused on the anti-inflammatory properties of tetrahydropyridazine derivatives. The study demonstrated that these compounds reduced pro-inflammatory cytokine levels in vitro, indicating their potential use in treating inflammatory diseases . -
SAR Studies :
Structure-activity relationship studies have revealed that modifications to the substituents on the tetrahydropyridazine ring can significantly impact biological activity. For instance, the introduction of polar functional groups improved solubility and metabolic stability while maintaining or enhancing bioactivity .
Properties
IUPAC Name |
tert-butyl diazinane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10-11/h10H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIRWUNWELABQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611200 |
Source


|
| Record name | tert-Butyl tetrahydropyridazine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154972-37-9 |
Source


|
| Record name | tert-Butyl tetrahydropyridazine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














